4-(Methylamino)-3-nitrophenol
Overview
Description
4-(Methylamino)-3-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biodegradation and Environmental Impact : 4-Nitrophenol, a compound structurally similar to 4-(Methylamino)-3-nitrophenol, is a major toxic water pollutant and has been studied for its biodegradation. Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a related compound, as a carbon and energy source, indicating potential for environmental bioremediation (Bhushan et al., 2000).
Hair Dye Applications : 3-Methylamino-4-Nitrophenoxyethanol, a derivative of this compound, is used as a semipermanent hair colorant. Its safety assessment for use in hair dyes has been extensively studied, including its toxicological profile (Becker, 2008).
Electrochemical Detection and Photodegradation : Research has been conducted on the electrochemical detection and photodegradation of 4-nitrophenol using Ag2O-ZnO composite nanocones. This indicates the potential application of this compound in developing sensors and in photocatalytic degradation processes (Chakraborty et al., 2021).
Toxicity in Methanogenic Systems : The effects of nitrophenols, including 4-nitrophenol, on methanogenic systems used in wastewater treatment have been studied. This research provides insights into the environmental impact and management of compounds like this compound in industrial processes (Haghighi Podeh et al., 1995).
Chemical Interactions and Polymorphism : The interaction of 4-nitrophenol with other chemical compounds, leading to polymorphic forms, has been explored, which could have implications for the pharmaceutical and chemical industries (Draguta et al., 2014).
Mutagenic Effects : The mutagenic effects of 3-methyl-4-nitrophenol, a structurally similar compound, have been studied in mice, highlighting the potential health risks associated with exposure to these types of compounds (Nehéz et al., 1985).
Reduction of Hazardous Nitrophenols : Studies on the reduction of hazardous nitrophenols using gold nanoparticles decorated multiwalled carbon nanotubes demonstrate potential applications in environmental remediation (Al-Kahtani et al., 2018).
Atmospheric Occurrence and Impact : The atmospheric occurrence of nitrophenols, including those structurally related to this compound, and their environmental impact have been reviewed, emphasizing the need for monitoring and understanding their behavior in the atmosphere (Harrison et al., 2005).
Properties
IUPAC Name |
4-(methylamino)-3-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCLXPYMTDGXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933013 | |
Record name | 4-(Methylamino)-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-88-9 | |
Record name | 4-(Methylamino)-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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